m-3M3FBS

Vue d'ensemble

Description

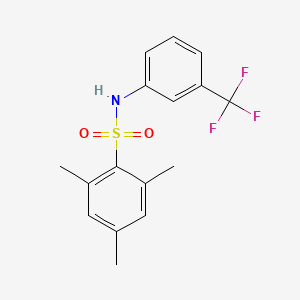

m-3M3FBS: (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) is a potent activator of phospholipase C (PLC). This compound is known for its ability to stimulate superoxide generation, increase intracellular calcium concentration, and induce inositol phosphate production in various cell lines . It has been widely used in scientific research to study PLC signaling pathways and their implications in various biological processes.

Applications De Recherche Scientifique

m-3M3FBS has a wide range of applications in scientific research, including:

Chemistry: It is used to study the activation of phospholipase C and its role in various chemical signaling pathways.

Biology: this compound is used to investigate the role of PLC in cellular processes such as apoptosis, calcium signaling, and superoxide generation.

Medicine: Research has shown that this compound can protect against morbidity and mortality associated with sepsis by enhancing bactericidal activity and modulating cytokine production

Mécanisme D'action

Target of Action

The primary target of m-3M3FBS is Phospholipase C (PLC) . PLC is a crucial enzyme required for effective signal transduction and leukocyte activation . It plays a pivotal role in the conversion of extracellular stimuli into intracellular signals that result in leukocyte activation .

Mode of Action

This compound is a potent activator of PLC . It directly stimulates PLC activity, leading to a series of intracellular changes . The activation of PLC by this compound enhances the bactericidal activity and hydrogen peroxide production of neutrophils . It also stimulates superoxide generation, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines .

Biochemical Pathways

The activation of PLC by this compound affects several biochemical pathways. It enhances the production of IFN-γ and IL-12 while inhibiting the production of pro-septic TNF-α and IL-1β . This modulation of cytokine production can influence the progression of inflammatory diseases like sepsis . Furthermore, this compound stimulates the PLC-mediated intracellular calcium release, inositol phosphates production, and superoxide generation .

Pharmacokinetics

It’s known that this compound can be effectively used in vivo, as demonstrated in a mouse sepsis model .

Result of Action

The activation of PLC by this compound has several molecular and cellular effects. It significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model . It also induces apoptosis in certain cell types, such as monocytic leukemia cells .

Action Environment

It’s known that this compound can exert its effects in various cell types, indicating its broad applicability .

Safety and Hazards

m-3M3FBS is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is not classified as a hazardous substance or mixture .

Orientations Futures

m-3M3FBS has been used for MAP kinase assay in 293T cells . It has also been used for intracellular calcium analysis . Furthermore, it has been used (at a concentration of 1 μM) as a PLC activator for sensitizing TRPA1 in HEK293t cells . In a study, this compound was shown to reverse the progression of toxic shock by triggering multiple protective downstream signaling pathways to maintain organ function, leukocyte survival, and to enhance microbial killing .

Analyse Biochimique

Biochemical Properties

m-3M3FBS stimulates superoxide generation in human neutrophils, upregulates intracellular calcium concentration, and stimulates inositol phosphate generation in various cell lines . It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment significantly attenuates vital organ inflammation, widespread immune cell apoptosis, and mortality in a mouse sepsis model .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PLC, leading to enzyme activation and changes in gene expression . It exerts its effects at the molecular level by enhancing the bactericidal activity and hydrogen peroxide production of mouse neutrophils .

Metabolic Pathways

This compound is involved in the phosphoinositide pathway, where it interacts with PLC to hydrolyze phosphatidylinositol bisphosphate . This could potentially affect metabolic flux or metabolite levels.

Méthodes De Préparation

The synthesis of m-3M3FBS involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Formation of the sulfonamide group: This involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine.

Analyse Des Réactions Chimiques

m-3M3FBS undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

m-3M3FBS is unique in its ability to specifically activate phospholipase C without affecting other signaling pathways. Similar compounds include:

U-73122: A widely used PLC inhibitor that is often used in conjunction with this compound to study PLC signaling.

o-3M3FBS: Another activator of PLC, but with different specificity and potency compared to this compound.

These compounds are used to dissect the specific roles of PLC in various biological processes and to develop targeted therapeutic strategies.

Propriétés

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B7737077.png)

![methyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B7737085.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737102.png)

![N-(4-tert-butylphenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7737110.png)

![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737120.png)

![2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737124.png)

![2-[(6,7-Dimethoxyquinazolin-4-yl)amino]-4-ethylsulfonylphenol;hydrochloride](/img/structure/B7737133.png)

![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE](/img/structure/B7737158.png)

![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)

![4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B7737167.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-chloro-3-methylbenzenesulfonamide](/img/structure/B7737172.png)

![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)